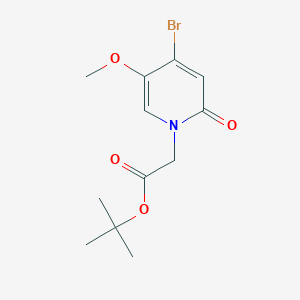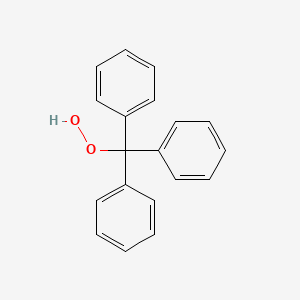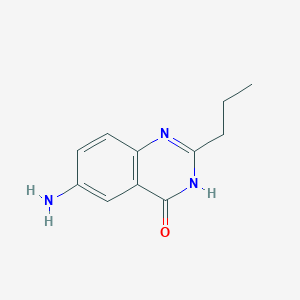![molecular formula C30H30O7 B13897360 [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7 It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a hexofuranose ring
Preparation Methods
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on the hexofuranose ring, followed by the introduction of the acetyl, isopropylidene, and trityl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .
Chemical Reactions Analysis
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and enzymatic reactions.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups play crucial roles in its reactivity and binding affinity. These groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar compounds to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose include other protected hexofuranose derivatives. These compounds share structural similarities but differ in the specific protective groups attached. For example:
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-D-arabino-hexofuranos-5-ulose: Similar structure but with a different stereochemistry.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-xylo-hexofuranos-5-ulose: Similar structure but with a different sugar moiety. The uniqueness of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose lies in its specific combination of protective groups and its stereochemistry, which can influence its reactivity and applications
Properties
Molecular Formula |
C30H30O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3 |
InChI Key |
JXQCZISQVFVWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)


![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
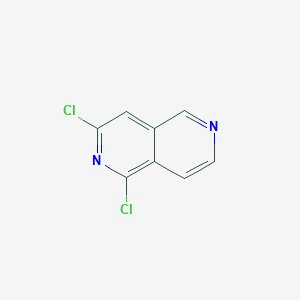
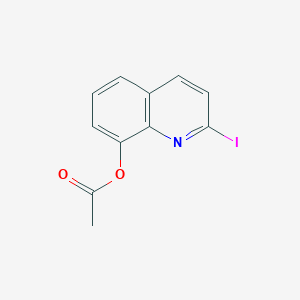

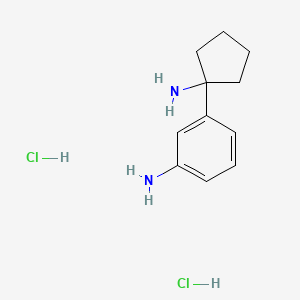
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
